BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for MS67 in
WDRS5-MLL Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MS67

Cat. No.: B10831991

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It
functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of WDR5
through the ubiquitin-proteasome system.[3][4][5] This activity makes MS67 a valuable tool for
studying the biological roles of WDRS5 and for exploring its therapeutic potential, particularly in
cancers where the WDR5-MLL interaction is a key driver of oncogenesis.[3][6]

The interaction between WDRS5 and Mixed Lineage Leukemia (MLL) protein is crucial for the
histone methyltransferase activity of the MLL complex, which is responsible for the methylation
of histone H3 at lysine 4 (H3K4).[7][8][9][10] This epigenetic modification is vital for
transcriptional regulation, and its dysregulation is implicated in various cancers, including acute
myeloid leukemia (AML).[3][7] MS67 offers a powerful approach to disrupt this interaction by
depleting the cellular levels of WDRS5, thereby inhibiting the oncogenic signaling driven by the
WDR5-MLL complex.[3][6]

Mechanism of Action

MS67 is a heterobifunctional molecule that simultaneously binds to WDR5 and an E3 ubiquitin
ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[3] This ternary complex
formation facilitates the ubiquitination of WDRS5, marking it for degradation by the proteasome.
By degrading WDR5, MS67 effectively disrupts its interaction with MLL and other binding
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partners, leading to the suppression of WDR5-regulated gene transcription and a reduction in
H3K4 methylation.[1][3]

Quantitative Data for MS67

Parameter Value Cell Line/System Notes
Binding Affinity (Kd) to ) ) Potent binding to the
63 nM Biochemical Assay )
WDR5 target protein.[1][2]
o o Effective recruitment
Binding Affinity (Kd) to ) ) )
140 nM Biochemical Assay of the E3 ligase
VCB Complex
complex.[1]
) Concentration for 50%
Degradation

3.7+£1.4nM MV4;11 cells degradation of WDRS.

Concentration (DC50) 3]

Achieved at a
94 + 1% MV4;11 cells concentration of 0.5
HM.[3]

Maximum

Degradation (Dmax)

Potent growth
GI50 in MV4;11 cells 15 nM Cell-based Assay inhibition in a sensitive
AML cell line.[1]

Demonstrates efficacy
) in another MLL-
GI50 in EOL-1 cells 38 nM Cell-based Assay )
rearranged leukemia

cell line.[1]

Signaling Pathway

The WDR5-MLL complex plays a central role in the regulation of gene expression through
histone methylation. The following diagram illustrates the mechanism of action of MS67 in
disrupting this pathway.
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Caption: Mechanism of MS67-induced WDRS5 degradation and disruption of the WDR5-MLL
interaction.

Experimental Protocols

Experimental Workflow for Studying WDR5-MLL
Interaction with MS67
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Caption: General workflow for investigating the effect of MS67 on the WDR5-MLL interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess
WDRS5-MLL Interaction

This protocol is designed to qualitatively assess the disruption of the endogenous WDR5-MLL
protein interaction in cells treated with MS67.
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Materials:

e Celllines (e.g., MV4;11, MOLM13)

e MS67

o Cell lysis buffer (non-denaturing)

e Antibodies: anti-WDRS5, anti-MLL, and IgG control

e Protein A/G magnetic beads

o Wash buffer

o Elution buffer

o SDS-PAGE and Western blotting reagents

Procedure:

e Cell Culture and Treatment: Culture cells to the desired density and treat with varying
concentrations of MS67 or DMSO (vehicle control) for a specified time (e.g., 18 hours).

o Cell Lysis: Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer to
preserve protein-protein interactions.[11]

e Immunoprecipitation:

o Pre-clear the cell lysates with protein A/G beads.

o Incubate the pre-cleared lysates with either an anti-WDRS5 antibody, anti-MLL antibody, or
a negative control IgG overnight at 4°C.[11][12]

o Add protein A/G magnetic beads to capture the antibody-protein complexes.[11][13]

e Washing: Wash the beads several times with cold wash buffer to remove non-specifically
bound proteins.[11]

o Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[11][13]
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Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Probe the membrane with antibodies against WDR5 and MLL to detect the co-
immunoprecipitated proteins. A decrease in the amount of co-precipitated MLL with the
WDRS5 antibody (and vice versa) in MS67-treated samples compared to the control indicates
disruption of the interaction.

Protocol 2: AlphaScreen Assay for Quantitative Analysis
of WDR5-MLL Interaction

This high-throughput assay quantitatively measures the effect of MS67 on the WDR5-MLL
interaction in a biochemical setting.[14][15][16][17]

Materials:

Recombinant purified WDR5 and MLL proteins (or peptides containing the WDR5-interacting
motif of MLL)

Streptavidin-coated Donor beads and anti-tag antibody-conjugated Acceptor beads (e.g.,
anti-GST, anti-His)

Biotinylated and tagged recombinant proteins

MS67

Assay buffer

384-well microplates

Procedure:

Protein Preparation: Use biotinylated WDR5 and a tagged MLL peptide (e.g., GST-MLL).

Assay Setup:

o In a 384-well plate, add the assay buffer.

o Add serial dilutions of MS67 or a control compound.
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o Add the biotinylated WDR5 and tagged MLL peptide.

o Incubate briefly to allow for compound-protein interaction.

o Bead Addition: Add a mixture of streptavidin-coated Donor beads and anti-tag Acceptor
beads.

 Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for
bead-protein complex formation.

» Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. The signal
will be proportional to the extent of the WDR5-MLL interaction. A decrease in signal in the
presence of MS67 indicates inhibition of the interaction.

Protocol 3: Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Assay

TR-FRET is another robust method for quantifying protein-protein interactions in a high-
throughput format.[18][19][20][21]

Materials:

Recombinant WDR5 and MLL proteins/peptides labeled with a TR-FRET donor (e.g.,
Europium) and acceptor (e.g., APC) fluorophore, respectively.

MS67

Assay buffer

384-well low-volume black plates

Procedure:

e Assay Setup:

o To the wells of a 384-well plate, add assay buffer.

o Add serial dilutions of MS67 or a control.
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o Add the donor-labeled WDR5 and acceptor-labeled MLL.

 Incubation: Incubate the plate at room temperature for a specified period to allow the
reaction to reach equilibrium.

» Signal Detection: Measure the TR-FRET signal using a microplate reader with appropriate
excitation and emission filters. The ratio of acceptor to donor emission is calculated. A
decrease in the TR-FRET ratio in the presence of MS67 indicates disruption of the WDR5-
MLL interaction.

Conclusion

MS67 is a highly effective and selective degrader of WDR5, providing a powerful tool for
probing the WDR5-MLL interaction and its downstream consequences. The protocols and data
presented here offer a comprehensive guide for researchers to utilize MS67 in their studies,
from initial qualitative assessments in cell-based assays to quantitative high-throughput
screening. These approaches will be instrumental in advancing our understanding of the
WDR5-MLL axis in health and disease and in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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